molecular formula C12H15BrO2 B14722188 2-Bromoethyl 4-(propan-2-yl)benzoate CAS No. 6314-95-0

2-Bromoethyl 4-(propan-2-yl)benzoate

Cat. No.: B14722188
CAS No.: 6314-95-0
M. Wt: 271.15 g/mol
InChI Key: QKVHYNFVGIQQCQ-UHFFFAOYSA-N
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Description

2-Bromoethyl 4-(propan-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzoate moiety substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(propan-2-yl)benzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The propan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-(propan-2-yl)benzyl alcohol.

    Oxidation: 4-(propan-2-yl)benzoic acid.

Properties

CAS No.

6314-95-0

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromoethyl 4-propan-2-ylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-9(2)10-3-5-11(6-4-10)12(14)15-8-7-13/h3-6,9H,7-8H2,1-2H3

InChI Key

QKVHYNFVGIQQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OCCBr

Origin of Product

United States

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